2-Amino-4-phenyl-3-thiophenecarbonitrile
Overview
Description
2-Amino-4-phenyl-3-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position, a phenyl group at the fourth position, and a cyano group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-phenyl-3-thiophenecarbonitrile can be synthesized through a multi-step reaction process. One common method involves the condensation of p-aminoacetophenone with malononitrile in the presence of a base, followed by cyclization to form the thiophene ring . The reaction typically occurs in a solvent such as toluene and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-amino-4-phenylthiophene-3-carbonitrile often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-3-thiophenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-phenyl-3-thiophenecarbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-amino-4-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variants, which are crucial for viral replication . The compound’s binding affinity and inhibitory potency are attributed to its ability to form hydrogen bonds and other interactions with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile: Similar structure with a chlorine substituent on the phenyl ring.
2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles: Compounds with additional benzoyl groups and different aryl substituents.
Uniqueness
2-Amino-4-phenyl-3-thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hepatitis B and C virus replication makes it a valuable compound in antiviral research .
Biological Activity
2-Amino-4-phenyl-3-thiophenecarbonitrile (C11H10N2S) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group at the second position, a phenyl group at the fourth position, and a carbonitrile group at the third position. This unique substitution pattern contributes to its distinct chemical and biological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit viral enzymes such as RNA-dependent RNA polymerase (NS5B) in hepatitis B and C, which are crucial for viral replication .
- Antimicrobial Activity : It exhibits significant antimicrobial and antifungal properties, likely due to the electron-rich nature of the thiophene ring and the presence of the amino group.
- Receptor Binding : Interaction studies indicate that this compound binds effectively to specific receptors, influencing cellular pathways related to disease processes .
Antiviral Properties
Research indicates that derivatives of this compound can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, studies have shown that it can significantly reduce the viral load in infected cell lines .
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents supports further investigation into its potential as a lead compound in cancer therapy .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes these comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrile | Methyl group at position 4 | Enhanced solubility and altered biological activity |
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | Dichlorophenyl substitution | Increased potency against specific pathogens |
2-Amino-4,5-dihydrothiophene-3-carbonitriles | Dihydrothiophene structure | Different reactivity patterns due to saturation |
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy of this compound against hepatitis B virus demonstrated a significant reduction in viral replication rates in treated cell lines compared to controls. The IC50 value was determined to be in the low micromolar range, indicating potent antiviral activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .
Properties
IUPAC Name |
2-amino-4-phenylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVWOYCWFNSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274803 | |
Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-73-4 | |
Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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